Cas no 1849826-87-4 (2-{[(benzyloxy)carbonyl]amino}-4-(1H-imidazol-1-yl)butanoic acid)

2-{[(Benzyloxy)carbonyl]amino}-4-(1H-imidazol-1-yl)butanoic acid is a synthetic amino acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group and an imidazole-functionalized side chain. This compound is primarily utilized in peptide synthesis and medicinal chemistry research, where the Cbz group serves as a temporary amine protector, enabling selective deprotection under mild conditions. The imidazole moiety enhances its utility in metal coordination and catalysis, as well as in designing bioactive molecules targeting enzyme active sites. Its structural versatility makes it valuable for developing peptidomimetics and heterocyclic scaffolds. The product is characterized by high purity and stability, ensuring reliable performance in complex synthetic applications.
2-{[(benzyloxy)carbonyl]amino}-4-(1H-imidazol-1-yl)butanoic acid structure
1849826-87-4 structure
Product Name:2-{[(benzyloxy)carbonyl]amino}-4-(1H-imidazol-1-yl)butanoic acid
CAS No:1849826-87-4
MF:C15H17N3O4
MW:303.313183546066
CID:5821713
PubChem ID:165522998
Update Time:2025-05-28

2-{[(benzyloxy)carbonyl]amino}-4-(1H-imidazol-1-yl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{[(benzyloxy)carbonyl]amino}-4-(1H-imidazol-1-yl)butanoic acid
    • EN300-1297383
    • 1849826-87-4
    • Inchi: 1S/C15H17N3O4/c19-14(20)13(6-8-18-9-7-16-11-18)17-15(21)22-10-12-4-2-1-3-5-12/h1-5,7,9,11,13H,6,8,10H2,(H,17,21)(H,19,20)
    • InChI Key: PDTCUVZLLHCNIF-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C(NC(C(=O)O)CCN1C=NC=C1)=O

Computed Properties

  • Exact Mass: 303.12190603g/mol
  • Monoisotopic Mass: 303.12190603g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 8
  • Complexity: 372
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 93.4Ų

2-{[(benzyloxy)carbonyl]amino}-4-(1H-imidazol-1-yl)butanoic acid Pricemore >>

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2-{[(benzyloxy)carbonyl]amino}-4-(1H-imidazol-1-yl)butanoic acid Related Literature

Additional information on 2-{[(benzyloxy)carbonyl]amino}-4-(1H-imidazol-1-yl)butanoic acid

Research Brief on 2-{[(benzyloxy)carbonyl]amino}-4-(1H-imidazol-1-yl)butanoic acid (CAS: 1849826-87-4)

2-{[(benzyloxy)carbonyl]amino}-4-(1H-imidazol-1-yl)butanoic acid (CAS: 1849826-87-4) is a synthetic compound of significant interest in the field of chemical biology and medicinal chemistry. This molecule, featuring a benzyloxycarbonyl (Cbz) protecting group and an imidazole moiety, has been explored for its potential applications in drug discovery, particularly as a building block for peptide synthesis and as a modulator of biological targets. Recent studies have highlighted its utility in the development of novel therapeutic agents, warranting a detailed analysis of its properties and research advancements.

The compound's structure combines a protected amino acid with an imidazole ring, which is known for its role in coordinating metal ions and participating in hydrogen bonding. This dual functionality makes it a versatile intermediate in the synthesis of more complex molecules. Recent publications have demonstrated its use in the preparation of peptidomimetics and small-molecule inhibitors targeting enzymes such as proteases and kinases. The Cbz group provides stability during synthetic procedures, while the imidazole moiety can engage in critical interactions with biological targets.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the compound's role as a precursor for the synthesis of histone deacetylase (HDAC) inhibitors. The study revealed that derivatives of 2-{[(benzyloxy)carbonyl]amino}-4-(1H-imidazol-1-yl)butanoic acid exhibited promising activity against HDAC isoforms, with potential applications in cancer therapy. The researchers employed a combination of solid-phase peptide synthesis and molecular docking to optimize the compound's binding affinity, underscoring its relevance in rational drug design.

Another notable application of this compound was reported in a 2022 ACS Chemical Biology article, where it served as a key intermediate in the development of covalent inhibitors for SARS-CoV-2 main protease (Mpro). The imidazole ring was found to enhance the compound's ability to form reversible covalent bonds with the catalytic cysteine residue of Mpro, leading to improved inhibitory potency. This finding highlights the compound's potential in addressing emerging viral threats and underscores its versatility in medicinal chemistry.

Beyond its therapeutic applications, 2-{[(benzyloxy)carbonyl]amino}-4-(1H-imidazol-1-yl)butanoic acid has also been utilized in chemical biology probes. A 2023 Nature Chemical Biology study employed the compound to develop activity-based probes for imaging protease activity in live cells. The Cbz group facilitated probe stability, while the imidazole moiety enabled selective labeling of target enzymes, demonstrating the compound's utility in advancing mechanistic studies of proteolytic pathways.

In conclusion, 2-{[(benzyloxy)carbonyl]amino}-4-(1H-imidazol-1-yl)butanoic acid (CAS: 1849826-87-4) represents a valuable tool in chemical biology and drug discovery. Its unique structural features enable diverse applications, from peptide synthesis to the development of enzyme inhibitors and imaging probes. Ongoing research continues to explore its potential, particularly in targeting challenging biological systems. Future studies may focus on optimizing its pharmacokinetic properties and expanding its therapeutic scope, solidifying its role in advancing biomedical science.

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